8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione
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Overview
Description
8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine ring substituted with diethylamino, ethyl, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Solvent extraction and crystallization are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving nucleic acid interactions due to its structural similarity to nucleobases.
Medicine: Investigated for potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. In biological systems, it can bind to nucleic acids, affecting their structure and function. This interaction can inhibit the replication of viruses or the proliferation of cancer cells by interfering with DNA or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in chocolate and used as a mild stimulant.
Uniqueness
8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theophylline, this compound’s diethylamino group provides unique reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
7499-87-8 |
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Molecular Formula |
C13H21N5O2 |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
8-(diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H21N5O2/c1-6-17(7-2)12-14-10-9(15(12)4)11(19)16(5)13(20)18(10)8-3/h6-8H2,1-5H3 |
InChI Key |
JRCFQDFZMOOLFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(CC)CC)C |
Origin of Product |
United States |
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